

# A Comparative Guide to Inter-Laboratory Tadalafil Pharmacokinetic Data

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## Compound of Interest

Compound Name: *Tadalafil-13C,d3*

Cat. No.: *B15556182*

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This guide provides a comprehensive comparison of Tadalafil pharmacokinetic data from various studies, serving as a valuable resource for researchers, scientists, and professionals in drug development. The data presented is collated from bioequivalence studies and clinical pharmacology trials, which, by their nature, represent work from different laboratories and research centers. This allows for an objective assessment of the drug's performance under various conditions.

## Data Presentation: Pharmacokinetic Parameters of Tadalafil

The following tables summarize key pharmacokinetic parameters of Tadalafil from different studies, including bioequivalence assessments of various formulations (e.g., generic vs. brand-name, orodispersible film vs. film-coated tablet) and evaluations under fasting and fed conditions. These studies, conducted by different entities, provide a robust inter-laboratory comparison.

Table 1: Single Dose Pharmacokinetics of 20 mg Tadalafil in Healthy Male Subjects (Fasting)

Study/Formulation	Cmax (ng/mL)	Tmax (hr)	AUC0-t (ng·h/mL)	AUC0-∞ (ng·h/mL)	t½ (hr)
Integrated Analysis (13 studies)	378	2.0	-	-	17.5
Bioequivalence Study 1 (Test - Generic)	333.1 ± 101.4	3.0 (0.5-6.0)	6899.7 ± 2101.8	7228.1 ± 2244.5	16.5 ± 3.4
Bioequivalence Study 1 (Reference - Cialis®)	371.4 ± 111.9	2.0 (0.5-6.0)	7411.3 ± 2138.1	7752.5 ± 2292.3	16.5 ± 3.4
Orodispersible Film (ODF) Study (Test)	345.9 ± 98.4	2.0 (0.5-6.0)	7888.8 ± 2045.5	8326.4 ± 2252.3	18.8 ± 4.1
Film-Coated Tablet (FCT) Study (Reference)	372.4 ± 91.1	2.0 (0.5-6.0)	8113.8 ± 2038.3	8515.2 ± 2187.1	18.2 ± 3.8

Data are presented as mean ± standard deviation or median (range) where specified.

Table 2: Bioequivalence Metrics for Different Tadalafil Formulations (20 mg, Fasting)

Comparison	Parameter	Geometric Mean Ratio (90% CI)	Conclusion
Generic vs. Cialis®	Cmax	87.60% - 101.01%	Bioequivalent <a href="#">[1]</a>
AUC <sub>0-t</sub>		89.98% - 104.55%	Bioequivalent <a href="#">[1]</a>
AUC <sub>0-∞</sub>		89.45% - 104.03%	Bioequivalent <a href="#">[1]</a>
Orodispersible Film vs. Film-Coated Tablet	Cmax	0.927 (0.882-0.974)	Bioequivalent <a href="#">[2][3]</a>
AUC <sub>0-t</sub>		0.972 (0.918-1.029)	Bioequivalent

These tables demonstrate a high degree of consistency in the pharmacokinetic profile of Tadalafil across different studies and formulations, underscoring the reproducibility of the data generation and analytical methods in different laboratory settings. The bioequivalence studies confirm that generic and different formulations of Tadalafil perform similarly to the brand-name product.

## Experimental Protocols

The methodologies employed in the cited studies follow standardized procedures for pharmacokinetic evaluation, ensuring data reliability and comparability.

**Study Design:** The bioequivalence studies were typically conducted as open-label, randomized, single-dose, two-period, two-sequence crossover studies in healthy male subjects. A washout period of at least 14 to 21 days separated the two treatment periods.

### Dosing and Sample Collection:

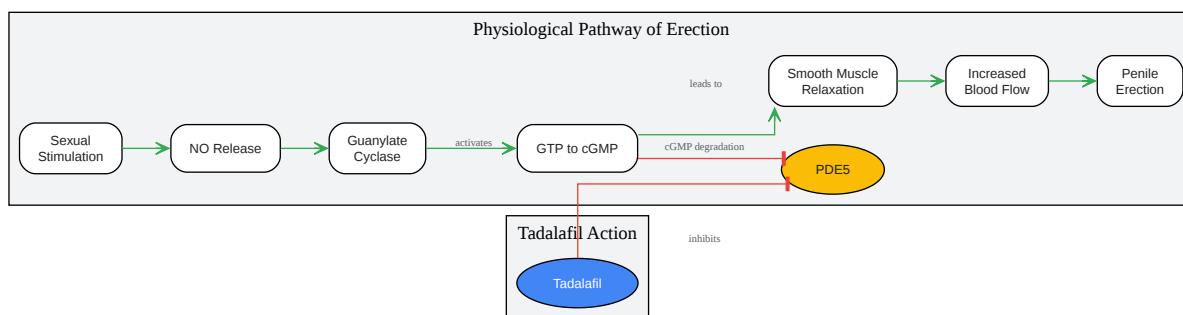
- Dosing:** Subjects received a single oral dose of Tadalafil (e.g., 20 mg) with water after an overnight fast.
- Blood Sampling:** Venous blood samples were collected at pre-dose and at specified time points post-dose, typically up to 72 hours. Plasma was separated by centrifugation and stored at -70°C until analysis.

### Bioanalytical Method:

- Technique: Tadalafil concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique is preferred for its high sensitivity and selectivity.
- Sample Preparation: A common method for sample preparation is protein precipitation with acetonitrile.
- Internal Standard: A stable isotope-labeled internal standard, such as Tadalafil-d3, was often used to ensure accuracy and precision.
- Validation: The analytical methods were fully validated according to regulatory guidelines (e.g., FDA), assessing parameters such as specificity, linearity, sensitivity, precision, accuracy, recovery, and stability.

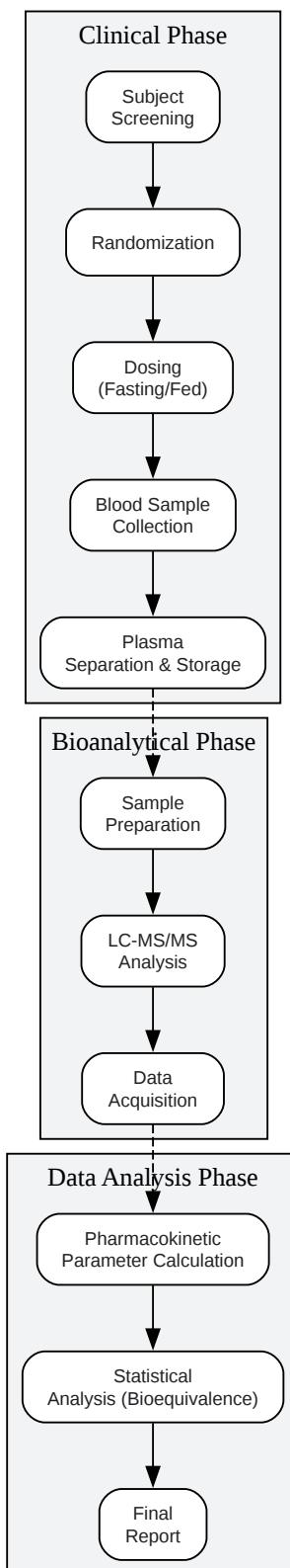
## Mandatory Visualizations

The following diagrams illustrate the mechanism of action of Tadalafil and a typical experimental workflow for a Tadalafil pharmacokinetic study.



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Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.



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Caption: Experimental workflow for a Tadalafil pharmacokinetic study.

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